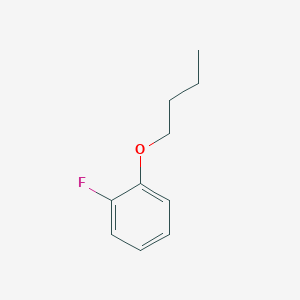

1-Butoxy-2-fluorobenzene

Description

Contextualization within Fluoroaromatic and Alkoxyarene Chemistry

1-Butoxy-2-fluorobenzene is a bifunctional aromatic compound, incorporating both a fluorine atom and a butoxy group on a benzene (B151609) ring. This unique substitution pattern places it at the intersection of two important classes of organic molecules: fluoroaromatics and alkoxyarenes.

Fluoroaromatic compounds are characterized by the presence of one or more fluorine atoms directly attached to an aromatic ring. The high electronegativity and small size of the fluorine atom impart significant changes to the electronic properties, stability, and reactivity of the parent arene. The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, which can enhance the thermal and metabolic stability of molecules. molport.com Furthermore, the fluorine substituent can influence the acidity of nearby protons and direct the regioselectivity of further chemical transformations. nih.gov

Alkoxyarenes, or aryl ethers, feature an alkoxy group (-OR) bonded to an aromatic ring. The oxygen atom, through its lone pairs, can donate electron density to the aromatic system via resonance, while the alkyl group can introduce steric bulk. Aryl ethers are common structural motifs in natural products, pharmaceuticals, and materials science. wikipedia.org Their synthesis and reactivity, particularly the activation and cleavage of the C(aryl)-O bond, are areas of active research. wikipedia.org

The combination of a fluoro and a butoxy group in an ortho-relationship on the benzene ring in this compound suggests a complex interplay of electronic and steric effects that can lead to unique reactivity and properties, distinguishing it from simpler monosubstituted analogs.

Academic Significance and Research Gaps

The academic significance of this compound stems from its potential as a versatile building block in organic synthesis. The presence of two distinct functional groups, each with its own characteristic reactivity, allows for sequential and site-selective modifications. For instance, the fluorine atom can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, particularly when the ring is activated by other electron-withdrawing groups. libretexts.orgorganicchemistrytutor.com Conversely, the aromatic ring can be functionalized through electrophilic aromatic substitution, with the regiochemical outcome influenced by the combined directing effects of the fluoro and butoxy substituents.

Despite its potential, a survey of the chemical literature reveals a significant research gap concerning this compound. While numerous studies exist for related compounds, such as other halogenated alkoxyarenes or different isomers of butoxyfluorobenzene, detailed investigations into the synthesis, characterization, and reactivity of the 1,2-isomer are scarce. There is a lack of comprehensive spectroscopic data and detailed studies on its utility in the synthesis of more complex molecules. This presents an opportunity for further research to fill this void and explore the synthetic potential of this compound.

Scope and Objectives of Research on this compound

To address the existing knowledge gap, research on this compound should focus on several key objectives:

Development of Efficient Synthetic Routes: Establishing reliable and high-yielding methods for the synthesis of this compound is a primary objective. Plausible routes include the Williamson ether synthesis from 2-fluorophenol (B130384) and a suitable butyl halide, or the nucleophilic aromatic substitution on 1,2-difluorobenzene (B135520) with sodium butoxide. wikipedia.orgacs.orgmasterorganicchemistry.comaskfilo.com

Comprehensive Physicochemical and Spectroscopic Characterization: A thorough analysis of the compound's physical properties, including boiling point, melting point, and solubility, is necessary. Detailed spectroscopic characterization using modern techniques such as Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) is crucial for its unambiguous identification and to provide a reference for future studies.

Investigation of Reactivity and Synthetic Applications: A systematic study of the reactivity of this compound under various reaction conditions will unveil its potential as a synthetic intermediate. This includes exploring its behavior in electrophilic and nucleophilic aromatic substitution reactions, as well as metal-catalyzed cross-coupling reactions. The ultimate goal is to demonstrate its utility in the construction of more complex molecular architectures relevant to medicinal chemistry, agrochemistry, or materials science.

Interactive Data Tables

Physical and Chemical Properties of Related Alkoxyarenes

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| Butoxybenzene (B75284) | C₁₀H₁₄O | 150.22 | 210.3 |

| 1-Butoxy-2,3-difluorobenzene | C₁₀H₁₂F₂O | 186.20 | 110 (at 20 mmHg) tcichemicals.com |

| 4-Bromo-1-butoxy-2-fluorobenzene | C₁₀H₁₂BrFO | 247.11 | Not available |

Spectroscopic Data for a Related Compound: 1-Butoxy-2,3-difluorobenzene

| Spectroscopy Type | Data |

| Purity (GC) | >98.0% tcichemicals.com |

| NMR | Conforms to structure tcichemicals.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H13FO |

|---|---|

Molecular Weight |

168.21 g/mol |

IUPAC Name |

1-butoxy-2-fluorobenzene |

InChI |

InChI=1S/C10H13FO/c1-2-3-8-12-10-7-5-4-6-9(10)11/h4-7H,2-3,8H2,1H3 |

InChI Key |

JTLOTOCZPZNVFG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC1=CC=CC=C1F |

Origin of Product |

United States |

Synthetic Methodologies for 1 Butoxy 2 Fluorobenzene and Analogues

Strategies for Butoxy Group Introduction on Fluorinated Benzene (B151609) Scaffolds

Etherification Reactions and Their Stereocontrol

The Williamson ether synthesis and its variations are cornerstone methods for forming the aryl ether bond in 1-butoxy-2-fluorobenzene. This typically involves the reaction of a fluorinated phenol (B47542) with a butyl halide or an equivalent electrophile.

A common approach is the reaction of 2-fluorophenol (B130384) with a butyl halide (e.g., butyl bromide) in the presence of a base. The base deprotonates the phenol to form the more nucleophilic phenoxide, which then displaces the halide in an S\textsubscript{N}2 reaction. The choice of base and solvent is critical to optimize the yield and minimize side reactions.

Recent advancements have explored alternative catalysts and reaction conditions to improve efficiency and selectivity. For instance, iron(III) triflate has been demonstrated as an effective catalyst for the direct etherification of alcohols, which could be applied to the synthesis of butoxy-aromatic compounds. acs.org Additionally, nickel-catalyzed etherification of aryl bromides with alcohols, including n-butanol, has been developed, offering a pathway from bromo-fluoro-aromatic precursors. figshare.com

| Reactants | Catalyst/Base | Solvent | Product | Yield | Reference |

| 1-Phenylpropanol, Methanol | Iron(III) triflate, NH₄Cl | - | 1-methoxy-1-phenylpropane | 67% | acs.org |

| 4-Bromoacetophenone, n-Butanol | Ni(0)(DQ)dtbbpy | Toluene | 4-Butoxyacetophenone | - | figshare.com |

Stereocontrol is generally not a factor in the synthesis of this compound itself, as neither the butoxy group nor the benzene ring possesses a stereocenter in the final product. However, in the synthesis of more complex analogues with stereogenic centers, the stereochemistry would need to be considered and controlled through the choice of chiral starting materials or catalysts.

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution (S\textsubscript{N}Ar) provides a powerful alternative for the synthesis of this compound, particularly when starting from an activated fluorinated benzene derivative. dalalinstitute.comlumenlearning.com In this approach, a nucleophile, in this case, the butoxide ion, displaces a leaving group on the aromatic ring. dalalinstitute.com For the reaction to proceed efficiently, the benzene ring must be activated by the presence of electron-withdrawing groups positioned ortho or para to the leaving group. lumenlearning.com

In the context of synthesizing this compound, a suitable starting material would be a 1,2-dihalogenated benzene, such as 1,2-difluorobenzene (B135520) or 1-chloro-2-fluorobenzene. The fluorine atom is a good leaving group in S\textsubscript{N}Ar reactions. The butoxide ion, generated from butanol and a strong base like sodium hydride, attacks the carbon atom bearing one of the fluorine atoms, leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. lumenlearning.com Subsequent loss of the fluoride (B91410) ion yields the desired this compound.

The presence of other electron-withdrawing groups on the ring can significantly enhance the reaction rate. lumenlearning.com The regioselectivity of the substitution is governed by the relative activation of the different positions on the benzene ring.

| Starting Material | Nucleophile | Conditions | Product | Reference |

| 1-Chloro-2,4-dinitrobenzene | Dimethylamine | Ethanol, Room Temp. | N,N-Dimethyl-2,4-dinitroaniline | lumenlearning.com |

| Aryl Halide | Nucleophile | Strong base | Aryl-Nucleophile | lumenlearning.com |

Strategies for Fluorine Introduction on Butoxybenzene (B75284) Scaffolds

Electrophilic Fluorination Methodologies

The direct introduction of a fluorine atom onto a butoxybenzene scaffold can be achieved through electrophilic fluorination. wikipedia.org This method involves the reaction of the electron-rich butoxybenzene with an electrophilic fluorine source. The butoxy group is an ortho, para-directing group, meaning that the fluorine atom will preferentially add to the positions ortho or para to the butoxy group.

A variety of electrophilic fluorinating reagents are available, with N-F reagents being particularly common due to their relative stability and safety. wikipedia.org Examples include N-fluorobenzenesulfonimide (NFSI) and Selectfluor®. The reaction mechanism is thought to proceed via either an S\textsubscript{N}2-type pathway or a single-electron transfer (SET) process, though the exact mechanism can be substrate and reagent dependent. wikipedia.org

For the synthesis of this compound, the electrophilic fluorination of butoxybenzene would yield a mixture of ortho- and para-substituted products. The separation of these isomers would be necessary to isolate the desired 2-fluoro isomer.

| Substrate | Fluorinating Agent | Product | Reference |

| Aryl Grignard/Aryllithium | N-fluoro-o-benzenedisulfonimide (NFOBS) | Fluorobenzene (B45895) | wikipedia.org |

| Carbon-centered nucleophile | Electrophilic fluorine source | Organofluorine compound | wikipedia.org |

Transition Metal-Catalyzed C-F Bond Formation

Transition metal-catalyzed methods have emerged as powerful tools for the formation of C-F bonds, offering alternative strategies for the fluorination of butoxybenzene derivatives. organicreactions.orgbeilstein-journals.org These methods often proceed under milder conditions and can exhibit high selectivity. organicreactions.org

One prominent approach involves the palladium-catalyzed fluorination of arylboronic acids or esters. beilstein-journals.org In this case, butoxybenzene would first be converted to the corresponding boronic acid or ester derivative at the desired position (the 2-position). This intermediate would then be subjected to a palladium catalyst in the presence of a fluoride source, such as a silver(I) fluoride or a fluoride salt in combination with an oxidant. The mechanism typically involves a Pd(II)/Pd(IV) catalytic cycle.

Recent developments have also explored other transition metals like nickel and copper for C-F bond formation. beilstein-journals.org These methods provide a valuable toolkit for the late-stage fluorination of complex molecules. sfu.ca

| Substrate | Catalyst | Fluoride Source | Product | Reference |

| Allylic Chloride | Palladium | TBAF(t-BuOH)₄ | Allylic Fluoride | beilstein-journals.org |

| Arylboronic Ester | Palladium | Silver(I) Fluoride | Aryl Fluoride | beilstein-journals.org |

Oxidative Fluorination via High-Valent Bismuth Species

A more recent and innovative approach to C-F bond formation involves the use of high-valent bismuth species. mpg.denih.gov Bismuth catalysis offers a less toxic and more sustainable alternative to some transition metals. chemrxiv.org This methodology relies on a Bi(III)/Bi(V) redox cycle to facilitate the fluorination of arylboronic esters. mpg.denih.gov

In this strategy, an arylboronic ester derived from butoxybenzene would be treated with a bismuth(III) catalyst. nih.govchemrxiv.org The bismuth catalyst undergoes oxidative addition with a mild fluorinating agent to form a high-valent Bi(V) intermediate. mpg.de Subsequent transmetalation with the arylboronic ester and reductive elimination from the Bi(V) species forms the C-F bond and regenerates the Bi(III) catalyst. mpg.denih.gov

This method has been successfully applied to the fluorination of a variety of arylboronic esters, demonstrating its potential for the synthesis of fluorinated aromatic compounds like this compound. youtube.com

| Substrate | Catalyst System | Product | Reference |

| Arylboronic Ester | Bismuth(III) complex / Fluorinating agent | Aryl Fluoride | mpg.denih.gov |

Regioselectivity and Chemoselectivity in Synthesis

The synthesis of this compound and its analogues is often complicated by challenges of regioselectivity and chemoselectivity. The presence of multiple reactive sites on the aromatic ring and the potential for side reactions necessitate careful control over reaction conditions and reagent choice.

Regioselectivity, or the control of the position of the chemical bond formation, is a critical consideration in the synthesis of substituted aromatic ethers. In the case of this compound, the desired product is the ortho-substituted isomer. Traditional methods like the Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide, can lead to a mixture of isomers if the starting phenol has multiple potential sites for O-alkylation. masterorganicchemistry.comwikipedia.org However, by starting with 2-fluorophenol, the regioselectivity is predetermined by the position of the hydroxyl group.

Modern synthetic methods, particularly those catalyzed by transition metals like palladium, offer greater control over regioselectivity. The choice of ligands in palladium-catalyzed C-O cross-coupling reactions can significantly influence the site of etherification on a polysubstituted aromatic ring. google.com For instance, specific phosphine-based ligands can direct the butoxy group to the desired position with high selectivity. Research has also shown that in the palladium-catalyzed allylic etherification of phenols, halogen substitutions at the ortho-position can lead to higher yields compared to substitutions at the meta or para-positions. wikipedia.org

Chemoselectivity, the ability to react with one functional group in the presence of other, potentially reactive groups, is another key aspect. For a molecule like this compound, which contains both a fluoro and a butoxy group, subsequent reactions must be designed to be chemoselective. For instance, if one wanted to further functionalize the aromatic ring, the reaction conditions would need to be chosen to avoid cleavage of the ether bond or displacement of the fluorine atom. The use of protecting groups and specific catalysts can achieve this. For example, silyl (B83357) ethers can be chemoselectively cleaved in the presence of other functional groups using specific reagents, a principle that can be applied to the synthesis of more complex analogues. nih.gov

The following table summarizes the key factors influencing regioselectivity and chemoselectivity in the synthesis of this compound and its analogues:

| Factor | Influence on Regioselectivity | Influence on Chemoselectivity |

| Starting Material | The position of the hydroxyl group on the phenol ring is a primary determinant of the final product's regiochemistry in Williamson ether synthesis. | The presence of other functional groups on the starting materials dictates the need for chemoselective reaction conditions. |

| Catalyst/Ligand | In transition metal-catalyzed reactions, the ligand plays a crucial role in directing the etherification to a specific position on the aromatic ring. | The choice of catalyst can determine which functional group reacts, for example, favoring C-O bond formation over C-N bond formation in the presence of both hydroxyl and amino groups. |

| Reaction Conditions | Temperature, solvent, and base can influence the ratio of isomeric products. | Milder reaction conditions can often prevent unwanted side reactions and improve chemoselectivity. |

Green Chemistry Approaches and Sustainable Synthetic Routes

In recent years, the principles of green chemistry have become increasingly important in the design of synthetic routes for chemical compounds, including this compound. The goal is to develop methods that are more environmentally friendly, safer, and more efficient in terms of atom economy and energy consumption. researchgate.netfrontiersin.org

One of the key green approaches applicable to the synthesis of this compound is the use of phase-transfer catalysis (PTC) in Williamson ether synthesis. arabjchem.org PTC allows for the reaction to be carried out in a biphasic system, often using water as one of the solvents, which is a significant improvement over the use of hazardous and volatile organic solvents. wikipedia.org The phase-transfer catalyst facilitates the transfer of the alkoxide from the aqueous phase to the organic phase where it can react with the alkyl halide, leading to high yields under milder conditions. acenet.edu

Microwave-assisted synthesis is another green technique that has been successfully applied to the synthesis of aryl ethers. researchgate.net Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can lead to higher yields and cleaner reactions. researchgate.net For instance, microwave-assisted Ullmann ether synthesis has been shown to be effective for the coupling of phenols with aryl halides, even in the absence of a catalyst in some cases. nih.govfrontiersin.orgnih.gov

The development of catalyst-free synthetic routes is a major goal in green chemistry as it eliminates the need for often toxic and expensive metal catalysts. Research has shown that some nucleophilic aromatic substitution reactions for the formation of diaryl ethers can proceed efficiently under microwave irradiation without a catalyst. frontiersin.orgresearchgate.net Furthermore, catalyst-free methods for the synthesis of O-heteroacenes from fluorinated oligophenylenes have been reported, highlighting the potential for similar approaches in the synthesis of fluoroaromatic ethers. nih.gov

The use of sustainable catalysts and solvents is also a key aspect of green chemistry. This includes the development of recyclable catalysts and the use of benign solvents like water or ionic liquids. researchgate.net For example, a simple and economical route for the synthesis of alkyl phenyl ethers has been developed using recyclable nanocrystalline zeolite Beta as a catalyst. nih.gov

The table below provides a summary of green chemistry approaches for the synthesis of this compound and its analogues:

| Green Chemistry Approach | Description | Advantages |

| Phase-Transfer Catalysis (PTC) | Utilizes a catalyst to facilitate the reaction between reactants in immiscible phases. wikipedia.orgacenet.edu | Allows for the use of greener solvents like water, milder reaction conditions, and often leads to higher yields. arabjchem.org |

| Microwave-Assisted Synthesis | Employs microwave irradiation to heat the reaction mixture. researchgate.net | Significantly reduces reaction times, increases yields, and can enable catalyst-free reactions. researchgate.net |

| Catalyst-Free Synthesis | Reactions are designed to proceed without the need for a catalyst. nih.gov | Eliminates the use of potentially toxic and expensive metal catalysts, simplifying purification. |

| Sustainable Catalysts and Solvents | Employs recyclable catalysts and environmentally friendly solvents. nih.govresearchgate.net | Reduces waste and environmental impact, and can lower the overall cost of the synthesis. |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone for the structural elucidation of 1-Butoxy-2-fluorobenzene, offering precise insights into the electronic environment of its constituent atoms.

Proton NMR (¹H NMR) Chemical Shift Analysis and Coupling Constants

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the aromatic and aliphatic protons. The aromatic protons, influenced by the electron-withdrawing fluorine and electron-donating butoxy group, appear as a complex multiplet in the range of δ 6.8-7.2 ppm. The protons of the butoxy group are observed at higher fields. The terminal methyl protons (CH₃) typically resonate as a triplet around δ 0.9 ppm. The methylene (B1212753) protons adjacent to the oxygen (OCH₂) appear as a triplet around δ 4.0 ppm, while the other two methylene groups (CH₂CH₂CH₃) produce a multiplet in the δ 1.5-1.8 ppm region.

The coupling between adjacent non-equivalent protons gives rise to characteristic splitting patterns. For the butoxy chain, the vicinal coupling constant (³JHH) is typically in the range of 6-8 Hz. iastate.edu The complex splitting patterns of the aromatic protons are a result of both proton-proton (³JHH, ⁴JHH) and proton-fluorine (³JHF, ⁴JHF, ⁵JHF) couplings.

Table 1: ¹H NMR Spectral Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic-H | 6.8-7.2 | m | - |

| O-CH₂ | ~4.0 | t | ~6.5 |

| O-CH₂-CH₂ | ~1.8 | m | - |

| CH₂-CH₃ | ~1.5 | m | - |

| CH₃ | ~0.9 | t | ~7.4 |

Note: 'm' denotes multiplet, and 't' denotes triplet. Actual values may vary slightly depending on the solvent and experimental conditions.

Fluorine-19 NMR (¹⁹F NMR) for Direct Fluorine Environment Probing

¹⁹F NMR is a highly sensitive technique for studying fluorine-containing compounds. alfa-chemistry.com The ¹⁹F NMR spectrum of this compound will show a single resonance, the chemical shift of which is indicative of the electronic environment around the fluorine atom. For fluorobenzene (B45895) derivatives, the chemical shift is typically in the range of -110 to -140 ppm relative to CFCl₃. biophysics.orgorganicchemistrydata.org The signal will be split into a multiplet due to coupling with the neighboring aromatic protons (³JHF, ⁴JHF, and ⁵JHF). sfu.ca

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Proximity

Two-dimensional (2D) NMR experiments are instrumental in confirming the complete structure of this compound by establishing connectivity between atoms. researchgate.netresearchgate.netslideshare.net

COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings. youtube.com Cross-peaks in the COSY spectrum will confirm the connectivity within the butoxy chain (e.g., between the OCH₂ protons and the adjacent CH₂ protons) and among the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. princeton.edu It allows for the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. princeton.edu For example, correlations would be expected between the OCH₂ protons and the aromatic carbon attached to the oxygen, as well as with the second carbon in the butoxy chain.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing information about the molecule's conformation. researchgate.net For this compound, NOESY could show correlations between the OCH₂ protons and the aromatic proton at the 3-position, confirming their spatial proximity.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing information about the functional groups present.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups.

C-H Stretching: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aliphatic C-H stretching from the butoxy group appears in the 2850-2960 cm⁻¹ region. libretexts.org

C=C Stretching: Aromatic ring C=C stretching vibrations give rise to bands in the 1450-1600 cm⁻¹ region. pressbooks.pub

C-O Stretching: The strong absorption band for the aryl-alkyl ether C-O stretching is typically found in the 1200-1250 cm⁻¹ range. ieeesem.com

C-F Stretching: The C-F stretching vibration is expected to produce a strong band in the 1100-1300 cm⁻¹ region. irphouse.com

Table 3: Key FT-IR Absorption Bands for this compound

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000-3100 | Medium |

| Aliphatic C-H Stretch | 2850-2960 | Strong |

| Aromatic C=C Stretch | 1450-1600 | Medium-Strong |

| C-O (Aryl-Alkyl Ether) Stretch | 1200-1250 | Strong |

| C-F Stretch | 1100-1300 | Strong |

Raman Spectroscopy for Molecular Vibrational Analysis

Raman spectroscopy is a non-destructive light scattering technique that provides detailed information about the vibrational modes of a molecule, offering a "fingerprint" for its identification and structural characterization. wikipedia.orgyoutube.com The Raman spectrum of this compound is characterized by a series of bands corresponding to the vibrations of the fluorinated benzene (B151609) ring and the butoxy side chain.

The vibrational frequencies observed in Raman spectroscopy are specific to the chemical bonds and symmetry of the molecule. wikipedia.org For this compound, the spectrum would exhibit characteristic peaks for the C-F stretching vibration, the aromatic C-H stretching, and the in-plane and out-of-plane bending modes of the benzene ring. Additionally, the butoxy group would contribute distinct signals from C-H stretching and bending vibrations of the alkyl chain, as well as C-O stretching modes.

Based on data for related compounds such as fluorobenzene and butoxybenzene (B75284), the following table outlines the expected characteristic Raman shifts for this compound. researchgate.netchemicalbook.comchemicalbook.com

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Assignment |

| Aromatic C-H Stretch | 3050 - 3100 | Stretching of C-H bonds on the benzene ring |

| Aliphatic C-H Stretch | 2850 - 3000 | Symmetric and asymmetric stretching of C-H bonds in the butoxy group |

| Ring Breathing Mode | ~1000 | Symmetric expansion and contraction of the benzene ring |

| C-O-C Stretch | 1200 - 1250 | Stretching of the ether linkage |

| C-F Stretch | 1200 - 1250 | Stretching of the carbon-fluorine bond |

| Ring Trigonal Bending | ~1020 | In-plane bending of the benzene ring |

| In-plane C-H Bending | 1000 - 1300 | Bending of C-H bonds within the plane of the benzene ring |

| Out-of-plane C-H Bending | 750 - 1000 | Bending of C-H bonds out of the plane of the benzene ring |

This is an interactive data table. Users can sort and filter the data.

The specific positions of these bands can be influenced by the electronic effects of the fluorine and butoxy substituents on the aromatic ring. aip.org

Mass Spectrometry (MS) for Molecular Fragmentation Pathways

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ionized molecules. Electron ionization (EI) mass spectrometry of this compound would lead to the formation of a molecular ion (M⁺•) and various fragment ions, providing valuable information about its molecular weight and structure.

The fragmentation of ethers is characterized by cleavage of the C-O bond and α-cleavage of the C-C bond adjacent to the oxygen. youtube.commiamioh.edu For this compound, the molecular ion is expected at an m/z corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of the butyl group or parts of it, as well as fragmentation of the aromatic ring.

Based on the fragmentation of similar compounds like butoxybenzene, the following fragmentation pathways are proposed for this compound. nih.govnist.gov

| m/z Value | Proposed Fragment Ion | Formation Pathway |

| 168 | [C₁₀H₁₃FO]⁺• | Molecular Ion (M⁺•) |

| 112 | [C₆H₅FO]⁺• | Loss of butene (C₄H₈) via McLafferty rearrangement |

| 111 | [C₆H₄FO]⁺ | Loss of the butyl radical (•C₄H₉) |

| 95 | [C₆H₄F]⁺ | Loss of the butoxy radical (•OC₄H₉) |

| 57 | [C₄H₉]⁺ | Butyl cation |

This is an interactive data table. Users can sort and filter the data.

The presence of the fluorine atom on the benzene ring would influence the stability of the resulting fragment ions, potentially altering the relative intensities of the peaks compared to unsubstituted butoxybenzene.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of a substituted benzene chromophore.

The benzene ring exhibits characteristic π → π* transitions. The presence of substituents like the butoxy and fluoro groups can cause a shift in the absorption maxima (λ_max) and an increase in the molar absorptivity (ε). shimadzu.com The oxygen atom of the butoxy group has non-bonding electrons that can also participate in n → π* transitions. masterorganicchemistry.com

The absorption spectrum of this compound is anticipated to show primary and secondary absorption bands, similar to other substituted benzenes. The solvent can also influence the position and intensity of these bands. nih.gov

| Transition Type | Expected λ_max (nm) | Description |

| π → π* (Primary band) | ~200-220 | High-energy transition of the aromatic system |

| π → π* (Secondary band) | ~260-280 | Lower-energy transition of the aromatic system, often showing fine structure |

| n → π | ~270-300 | Transition of a non-bonding electron from the oxygen of the butoxy group to an anti-bonding π orbital of the ring. This is often a weak absorption. |

This is an interactive data table. Users can sort and filter the data.

The interplay of the electron-donating butoxy group and the electron-withdrawing fluorine atom can lead to subtle shifts in the absorption wavelengths compared to monosubstituted benzenes. researchgate.netnih.gov

X-ray Crystallography for Solid-State Molecular Conformation

While specific crystallographic data for this compound is not publicly available, a hypothetical analysis would involve growing a single crystal of the compound and exposing it to a beam of X-rays. The resulting diffraction pattern can be used to construct an electron density map, from which the atomic positions can be determined.

Key structural parameters that could be determined include:

The planarity of the fluorobenzene ring.

The C-O-C bond angle of the ether linkage.

The torsion angles describing the orientation of the butoxy group relative to the aromatic ring.

Intermolecular interactions, such as van der Waals forces or potential weak C-H···F or C-H···π interactions, which dictate the crystal packing. acs.orgresearchgate.net

The conformation of the flexible butoxy chain in the solid state would be of particular interest, as it is influenced by crystal packing forces. iucr.org

Computational and Theoretical Investigations of 1 Butoxy 2 Fluorobenzene

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic structure of molecules. openaccessjournals.com These methods, which are based on solving the Schrödinger equation, can predict molecular geometries, energies, and various other properties. openaccessjournals.com For molecules like 1-Butoxy-2-fluorobenzene, two major approaches are commonly employed: Density Functional Theory (DFT) and ab initio methods.

Density Functional Theory (DFT) has become a popular method in computational chemistry due to its favorable balance between accuracy and computational cost, making it suitable for studying larger molecules. openaccessjournals.com DFT methods calculate the electronic structure of a molecule based on its electron density rather than the complex many-electron wavefunction. openaccessjournals.com

In studies of related aromatic compounds, the B3LYP hybrid functional is frequently used. niscpr.res.in This functional combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. For instance, in a DFT study on 1-(chloromethyl)-4-fluorobenzene, the B3LYP method with a 6-311++G(d,p) basis set was used to optimize the geometry and calculate vibrational frequencies. niscpr.res.in Similar approaches are applied to understand the structural and electronic properties of fluoroanisole and fluoroaniline (B8554772) isomers. researchgate.net The choice of functional is critical, as different functionals can yield varying results for electronic excitation energies. nih.gov Therefore, a comparative approach, often using multiple functionals, is recommended for robust predictions. nih.gov

Table 1: Common DFT Functionals Used in Computational Studies of Aromatic Compounds

| Functional | Type | Description |

| B3LYP | Hybrid GGA | A popular hybrid functional that mixes Hartree-Fock exchange with DFT exchange-correlation. It is widely used for geometry optimizations and frequency calculations. niscpr.res.in |

| M06-2X | Hybrid Meta-GGA | A high-nonlocality functional with a large amount of Hartree-Fock exchange, good for main-group thermochemistry and non-covalent interactions. |

| CAM-B3LYP | Long-range Corrected Hybrid | A long-range corrected version of B3LYP, designed to improve the prediction of charge-transfer excitations and properties of Rydberg states. |

| PBE0 | Hybrid GGA | A parameter-free hybrid functional that mixes 25% of exact exchange from Hartree-Fock theory with 75% from the PBE exchange functional. |

| ωB97X-D | Range-separated Hybrid with Dispersion | Includes empirical dispersion corrections, making it suitable for studying systems where non-covalent interactions are important. |

This table provides an overview of DFT functionals commonly applied in computational chemistry for molecules similar to this compound.

Ab initio methods solve the Schrödinger equation from first principles, without using empirical parameters derived from experimental data. openaccessjournals.compku.edu.cn While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can provide highly accurate results, especially when combined with large basis sets. pku.edu.cn

The choice of a basis set is a crucial aspect of both DFT and ab initio calculations. A basis set is a set of mathematical functions used to construct the molecular orbitals. libretexts.org The size and type of the basis set directly affect the accuracy and cost of the calculation.

Minimal Basis Sets (e.g., STO-3G): Use one basis function for each atomic orbital. They are computationally inexpensive but provide only qualitative results. libretexts.org

Split-Valence Basis Sets (e.g., 6-31G, 6-311G): Use multiple basis functions for valence orbitals, allowing for more flexibility in describing chemical bonds. libretexts.org The notation "6-311G" indicates that core orbitals are described by a single function (a contraction of 6 primitive Gaussian functions), while valence orbitals are split into three functions (contracted from 3, 1, and 1 primitive Gaussians).

Polarization and Diffuse Functions: Polarization functions (e.g., (d,p) or **) add functions with higher angular momentum, allowing orbitals to change shape and account for the polarization of electron density in a molecule. libretexts.org Diffuse functions (e.g., + or ++) are important for describing anions, excited states, and weak interactions. libretexts.org

For studies on molecules like fluoroanisole, a basis set such as 6-311++G(d,p) is often employed to achieve a good balance of accuracy and computational efficiency. niscpr.res.inresearchgate.net This basis set is a triple-split valence set that includes diffuse functions on heavy atoms and hydrogens (++) and polarization functions on heavy atoms and hydrogens ((d,p)).

Molecular Orbital Analysis

Molecular orbital (MO) theory describes the electronic structure of molecules in terms of orbitals that extend over the entire molecule. Analysis of these orbitals, particularly the frontier orbitals, provides key information about the molecule's reactivity and electronic properties.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital to which it is most likely to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic transport properties. emerginginvestigators.orgschrodinger.com

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it takes more energy to excite an electron from the HOMO to the LUMO. emerginginvestigators.org Conversely, a small gap suggests the molecule is more reactive. emerginginvestigators.org This energy gap can be correlated with the wavelengths of light the molecule absorbs, as the lowest energy electronic excitation is typically the HOMO to LUMO transition. schrodinger.com

In substituted benzenes, the nature of the substituents significantly influences the HOMO and LUMO energy levels. For this compound, the electron-donating butoxy group and the electron-withdrawing fluorine atom would have competing effects on the electronic structure of the benzene (B151609) ring. Studies on fluorinated compounds show that fluorine substitution can stabilize both the HOMO and LUMO, with the extent of stabilization depending on the orbital's population density at the substitution site. nih.gov This can lead to an increase or decrease in the HOMO-LUMO gap compared to the unsubstituted parent molecule. nih.gov

Table 2: Illustrative HOMO-LUMO Data for Related Aromatic Compounds

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Benzene | -9.24 | 1.37 | 10.61 |

| Fluorobenzene (B45895) | -9.20 | 0.99 | 10.19 |

| Anisole | -8.21 | 1.25 | 9.46 |

| 1,2-Difluorobenzene (B135520) | -9.41 | 0.63 | 10.04 |

| Allopurinol | -6.34 | -1.23 | 5.11 |

| Fluorinated Allopurinol-1 | -6.21 | -1.11 | 5.10 |

Note: Data is compiled from various computational studies and serves for illustrative purposes. The exact values depend on the computational method and basis set used. Allopurinol data is included to show the effect of fluorination on a different heterocyclic system. emerginginvestigators.org

Natural Bond Orbital (NBO) analysis is a computational technique that transforms the calculated molecular wave function into localized orbitals corresponding to the familiar Lewis structures of bonds, lone pairs, and core orbitals. numberanalytics.comjuniperpublishers.com This method is invaluable for analyzing charge distribution and delocalization effects within a molecule. juniperpublishers.com

NBO analysis quantifies donor-acceptor interactions between filled (donor) NBOs and empty (acceptor) NBOs. The stabilization energy (E(2)) associated with these interactions is calculated using second-order perturbation theory. numberanalytics.com A large E(2) value indicates a strong electronic interaction, such as hyperconjugation or resonance, which contributes to the molecule's stability.

For this compound, NBO analysis would be crucial for understanding:

Intramolecular Charge Transfer: The delocalization of electron density from the oxygen lone pairs of the butoxy group into the π* antibonding orbitals of the aromatic ring.

Hyperconjugative Interactions: Interactions between the C-H or C-C σ bonds of the butyl group and the empty orbitals of the aromatic system.

Influence of Fluorine: The effect of the electronegative fluorine atom on the charge distribution and bonding within the benzene ring.

Aromaticity Assessment of the Fluorobenzene Moiety

Aromaticity is a fundamental concept in chemistry that describes the enhanced stability of cyclic, planar molecules with a delocalized system of (4n+2) π-electrons. iau.ir While benzene is the archetypal aromatic compound, substitution can alter its degree of aromaticity. Various computational indices are used to quantify aromaticity, including those based on magnetic properties (e.g., Nucleus-Independent Chemical Shift, NICS), electronic delocalization (e.g., Para-Delocalization Index, PDI), and structural features (e.g., Harmonic Oscillator Model of Aromaticity, HOMA).

Studies on fluorinated benzenes have shown that fluorine substitution tends to decrease the aromaticity of the ring, as measured by magnetic criteria like NICS. acs.orgnih.govnih.gov This is often attributed to the high electronegativity of fluorine, which can localize electron density and reduce the diatropic ring current that is characteristic of aromatic systems. nih.govresearchgate.net However, other criteria suggest that fluorination can sometimes enhance aromatic character by contributing additional π-orbitals to the conjugated system, a concept termed "fluoromaticity". acs.orgnih.gov

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational quantum chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the vibrational spectra (FT-IR and FT-Raman) of molecules. ijaemr.com By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated and compared with experimental data. This correlation aids in the definitive assignment of vibrational modes to specific molecular motions. ripublication.comresearchgate.net

The standard procedure involves:

Optimizing the molecular geometry to find the minimum energy structure at a chosen level of theory (e.g., B3LYP/6-311++G(d,p)). researchgate.net

Performing a frequency calculation on the optimized geometry to obtain the harmonic vibrational wavenumbers, IR intensities, and Raman activities.

Often, the calculated wavenumbers are uniformly scaled by a specific factor to correct for anharmonicity and limitations in the theoretical model, improving the agreement with experimental spectra. researchgate.net

The Potential Energy Distribution (PED) is analyzed to assign the calculated frequencies to specific vibrational modes, such as stretching, bending, or torsion of different functional groups. primescholars.com

For this compound, key vibrational modes of interest include the C-H stretching of the aromatic ring and the butoxy chain, C-C stretching within the ring, the C-F stretching mode, and vibrations of the C-O-C ether linkage. The table below presents a hypothetical correlation between theoretical and experimental vibrational frequencies for characteristic modes of this compound, based on typical results for substituted benzenes. ripublication.comresearchgate.netirphouse.com

| Vibrational Mode | Theoretical Wavenumber (cm⁻¹, Scaled) | Experimental Wavenumber (cm⁻¹) (FT-IR / FT-Raman) | Assignment (Based on PED) |

| Aromatic C-H Stretch | ~3100-3000 | ~3100-3000 | ν(C-H) |

| Aliphatic C-H Stretch | ~2960-2870 | ~2960-2870 | νas,s(CH₃), νas,s(CH₂) |

| C=C Ring Stretch | ~1610, ~1580 | ~1610, ~1580 | ν(C=C) |

| CH₂ Scissoring | ~1465 | ~1465 | δ(CH₂) |

| C-F Stretch | ~1250 | ~1250 | ν(C-F) |

| C-O-C Asymmetric Stretch | ~1120 | ~1120 | νas(C-O-C) |

| Ring Breathing | ~1000 | ~1000 | Ring Breathing |

Note: The values presented are representative and intended to illustrate the expected correlation. Actual experimental and computational results would be required for a precise analysis.

Conformational Analysis of the Butoxy Chain

A conformational analysis is typically performed computationally by systematically rotating key dihedral angles and calculating the potential energy at each step. arxiv.org For the butoxy group attached to the phenyl ring, the critical dihedral angles to consider are:

τ₁ (C_ring-C_ring-O-C₁): Rotation around the bond connecting the oxygen to the benzene ring.

τ₂ (C_ring-O-C₁-C₂): Rotation around the O-C₁ bond.

τ₃ (O-C₁-C₂-C₃): Rotation around the C₁-C₂ bond, which can lead to gauche or anti arrangements.

τ₄ (C₁-C₂-C₃-C₄): Rotation around the C₂-C₃ bond.

Reaction Mechanisms and Chemical Reactivity of 1 Butoxy 2 Fluorobenzene

Electrophilic Aromatic Substitution (EAS) Patterns

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. The mechanism involves an initial attack by an electrophile on the electron-rich benzene (B151609) ring, leading to a carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.com The rate-determining step is typically the formation of this intermediate, as it temporarily disrupts the ring's aromaticity. masterorganicchemistry.com The reaction concludes with the rapid loss of a proton to restore aromaticity. masterorganicchemistry.com

The regiochemical outcome of EAS on a substituted benzene ring is controlled by the nature of the existing substituents. youtube.com Both the butoxy and fluorine groups are classified as ortho, para-directors, meaning they direct incoming electrophiles to the positions ortho and para relative to themselves. youtube.comijrar.org However, their influence on the reaction rate differs significantly.

The butoxy group is a strong activating group. Its oxygen atom possesses lone pairs of electrons that can be donated to the benzene ring through resonance (+M effect). This donation increases the electron density of the ring, particularly at the ortho and para positions, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself.

The fluorine atom , conversely, exhibits a dual nature. It is highly electronegative, withdrawing electron density from the ring inductively through the sigma bond (–I effect), which deactivates the ring. masterorganicchemistry.com However, like the butoxy group, it has lone pairs that can be donated via resonance (+M effect), which directs substitution to the ortho and para positions. ijrar.org For fluorine, the inductive effect is generally stronger than its resonance effect, making fluorobenzene (B45895) less reactive than benzene in EAS reactions. masterorganicchemistry.com Despite being deactivating, fluorine is still an ortho, para-director. ijrar.org

In 1-Butoxy-2-fluorobenzene, the powerful activating and ortho, para-directing effect of the butoxy group dominates. The fluorine atom's deactivating inductive effect is also present. The positions on the ring are influenced as follows:

Position 6 (ortho to butoxy, meta to fluoro): Strongly activated by the butoxy group's resonance effect.

Position 4 (para to butoxy, meta to fluoro): Strongly activated by the butoxy group's resonance effect.

Position 3 (ortho to fluoro, meta to butoxy): Deactivated by the fluorine's inductive effect and less activated by the butoxy group.

Position 5 (meta to both): Least favored position for substitution.

Therefore, electrophilic substitution is expected to occur predominantly at positions 4 and 6, with position 4 often being favored to minimize steric hindrance from the adjacent butoxy group.

| Substituent | Inductive Effect (I) | Resonance Effect (M) | Overall Effect on Rate | Directing Influence |

|---|---|---|---|---|

| Butoxy (-OBu) | -I (Weakly Withdrawing) | +M (Strongly Donating) | Activating | Ortho, Para |

| Fluorine (-F) | -I (Strongly Withdrawing) | +M (Weakly Donating) | Deactivating | Ortho, Para |

The kinetics of EAS reactions are largely determined by the energy of the transition state leading to the arenium ion intermediate. masterorganicchemistry.com Activating groups like the butoxy group stabilize this carbocation intermediate through resonance, thereby lowering the activation energy and increasing the reaction rate. masterorganicchemistry.com Deactivating groups, such as fluorine, destabilize the carbocation through their inductive effect, which increases the activation energy and slows the reaction rate compared to benzene. masterorganicchemistry.com

Thermodynamically, EAS reactions are typically exothermic. The stability of the final substituted product influences the product distribution, especially when the reaction is reversible. In most cases, the restoration of the aromatic ring provides a strong thermodynamic driving force for the reaction to proceed to completion. masterorganicchemistry.com

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike EAS, SNAr is facilitated by electron-withdrawing groups, which stabilize the negatively charged intermediate (a Meisenheimer complex). masterorganicchemistry.com

The carbon atom attached to the fluorine (C2) is a primary site for potential SNAr reactions. Fluorine is an effective leaving group in SNAr chemistry. This is not because the C-F bond is weak (it is very strong), but because fluorine's high electronegativity strongly polarizes the C-F bond and stabilizes the transition state of the rate-determining nucleophilic attack step. masterorganicchemistry.com The reaction generally proceeds via a two-step addition-elimination mechanism, where the slow step is the initial attack of the nucleophile to form the anionic Meisenheimer intermediate. masterorganicchemistry.comspringernature.com

Recent studies have also provided evidence for concerted SNAr mechanisms, particularly in cases that avoid the formation of a high-energy, charge-localized intermediate. springernature.com

The butoxy group at the C1 position has a significant impact on SNAr reactivity at C2. As a strong electron-donating group, the butoxy group increases the electron density on the aromatic ring, which disfavors the attack of a nucleophile and destabilizes the resulting anionic Meisenheimer intermediate. This deactivating effect makes SNAr reactions on this compound more challenging compared to fluoroarenes bearing electron-withdrawing groups.

However, SNAr reactions on electron-rich fluoroarenes can be achieved under specific conditions. For instance, organic photoredox catalysis can enable the nucleophilic defluorination of unactivated fluoroarenes by generating a cation radical, which dramatically increases the electrophilicity of the fluorine-bearing carbon. nih.gov In such cases, the greatest degree of positive charge in the cation radical is found to reside on the carbon attached to the fluorine, facilitating selective nucleophilic attack. nih.gov

| Substituent at C1 | Electronic Effect | Impact on SNAr at C2 |

|---|---|---|

| Butoxy (-OBu) | Electron-Donating (+M) | Deactivating (destabilizes anionic intermediate) |

Radical Reactions and Pathways

Radical reactions involving this compound are less common than its ionic pathways but are mechanistically plausible. The butoxy group is a potential site for radical initiation. For example, tert-butoxy (B1229062) radicals are known to be generated from reagents like tert-butyl hydroperoxide (TBHP). rsc.org Similarly, a 1-butoxy radical could potentially be formed from this compound under radical-initiating conditions.

Once formed, alkoxy radicals like the 1-butoxy radical can undergo several reactions, including:

Hydrogen Abstraction: The radical can abstract a hydrogen atom from another molecule.

β-Scission: This involves the cleavage of a carbon-carbon bond beta to the oxygen atom. For the 1-butoxy radical, this could lead to the formation of smaller radical species and formaldehyde. researchgate.net

Isomerization: Intramolecular hydrogen abstraction can lead to the formation of a carbon-centered radical. rsc.org

Reaction with Oxygen: In the presence of oxygen, butoxy radicals can participate in complex reaction pathways, which are relevant in atmospheric chemistry. rsc.org

Some synthetic methodologies utilize radical processes to achieve substitutions that are difficult via ionic pathways. For example, catalyst-free syntheses of certain heterocycles from fluorinated precursors can proceed through radical mechanisms, where a reagent like potassium tert-butoxide can initiate a single electron transfer (SET) to start a radical cascade. d-nb.infonih.gov Such a pathway could potentially involve the formation of an aryl radical after the loss of the fluoride (B91410) ion, although this is speculative for this compound without specific experimental evidence.

Benzylic Position Reactivity and Stabilization

The carbon atom of the butoxy group attached directly to the oxygen, which is adjacent to the benzene ring, is known as the benzylic position. This position is particularly reactive. libretexts.orgucalgary.ca Reactions at this site are facilitated because any reactive intermediates formed, such as radicals, carbocations, or carbanions, are stabilized by conjugation with the aromatic pi system. libretexts.org

The stability of a benzylic radical is a key factor in its reactivity. libretexts.org A benzylic radical is more stable than even tertiary alkyl radicals due to resonance. libretexts.orglibretexts.org The unpaired electron can be delocalized into the benzene ring, spreading the electron density over several atoms and thus stabilizing the intermediate. libretexts.org For this compound, abstraction of a hydrogen atom from the benzylic carbon (the -OCH2- group) would lead to a resonance-stabilized benzylic radical. libretexts.orgkhanacademy.org

The bond dissociation energy (BDE) for a benzylic C-H bond is significantly lower than for typical primary, secondary, or tertiary C-H bonds, making it more susceptible to cleavage. masterorganicchemistry.com Benzylic C-H bonds have BDEs of approximately 90 kcal/mol, whereas primary C-H bonds are around 100 kcal/mol. masterorganicchemistry.com This relative weakness facilitates reactions like free-radical bromination, which proceeds selectively at the benzylic position. libretexts.orgmasterorganicchemistry.com While specific studies on this compound are not prevalent, the principles of benzylic oxidation by reagents like KMnO4 to form carboxylic acids are also well-established for alkylbenzenes, provided a benzylic hydrogen is present. libretexts.orgucalgary.camasterorganicchemistry.com

Table 1: Comparison of C-H Bond Dissociation Energies (BDEs)

| Bond Type | Bond Dissociation Energy (kcal/mol) | Relative Stability of Radical |

|---|---|---|

| Primary (R-CH2-H ) | 100 | Low |

| Secondary (R2-CH-H ) | 96 | Medium |

| Tertiary (R3-C-H ) | 93 | High |

| Benzylic (Ar-CH2-H ) | 90 | Very High |

Data sourced from general findings on bond energies. masterorganicchemistry.com

Halogen Atom Transfer Reactions

Halogen Atom Transfer (XAT) has become a significant method for generating carbon-centered radicals from organic halides under mild conditions, often using photoredox catalysis. nih.govunirioja.eschemrxiv.org This process typically involves the transfer of a halogen atom (like bromine or iodine) from an organic halide to a radical species, such as an α-aminoalkyl radical, to generate a new carbon-centered radical. unirioja.esnih.gov

The activation of carbon-halogen bonds via XAT is a key step in many modern synthetic transformations. unirioja.es While highly efficient for alkyl bromides and iodides, the application to aryl fluorides like this compound is less common due to the high strength of the C-F bond. However, the principles of XAT are central to understanding radical-mediated functionalizations. Recent methodologies have explored base-induced XAT processes for the azofluoroalkylation of alkenes, demonstrating the expanding utility of this activation mode. rsc.org Electrochemical methods can also generate α-aminoalkyl radicals that act as efficient XAT agents for activating alkyl iodides. nih.gov If this compound were modified to possess a more labile halogen on its alkyl chain, it would be a prime candidate for XAT-mediated reactions.

Metal-Catalyzed Functionalization Reactions

Metal catalysis offers powerful tools for the selective functionalization of aromatic compounds like this compound.

C-H Activation and Functionalization, particularly ortho-selectivity

Direct C-H activation is a highly sought-after strategy in organic synthesis for its atom and step economy. dmaiti.comresearchgate.net In fluoroarenes, the fluorine atom can act as a directing group, enhancing the reactivity of C-H bonds at the ortho position. whiterose.ac.ukacs.org This ortho-selectivity is attributed to thermodynamic factors, where the formation of a metal-carbon bond ortho to a fluorine substituent is often favored. whiterose.ac.ukacs.org

For this compound, the fluorine atom at the C2 position would direct C-H activation preferentially to the C3 position. The butoxy group at C1 would sterically hinder activation at the C6 position, further enhancing selectivity for the C3 site. Numerous transition-metal-catalyzed reactions, including those using rhodium and cobalt, have shown a strong preference for C-H activation ortho to a fluorine substituent. whiterose.ac.ukacs.org This regioselectivity provides a reliable method for introducing various functional groups at a specific position on the fluorinated aromatic ring. acs.orgsioc-journal.cn

Cross-Coupling Reactions (e.g., Suzuki, Copper-catalyzed)

Cross-coupling reactions are fundamental for forming C-C and C-heteroatom bonds. The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide in the presence of a palladium catalyst, is a prominent example. harvard.edu Fluorinated halobenzenes are effective substrates in Suzuki reactions, allowing for the synthesis of complex fluorinated biaryls. researchgate.net For instance, a bromo-derivative of this compound could readily participate in Suzuki coupling to form a C-C bond at the position of the bromine atom. vulcanchem.com The reaction mechanism involves oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetallation with the boronic acid and reductive elimination to yield the product. harvard.edu

Copper-catalyzed cross-coupling reactions, such as the Ullmann condensation, are also widely used, particularly for forming C-N and C-O bonds. beilstein-journals.orgresearchgate.net Copper catalysis is often effective for coupling aryl halides with alcohols, amines, and amides. beilstein-journals.orgresearchgate.net Recent advances have also demonstrated nickel and copper co-catalyzed ipso-phosphonodifluoromethylation of arylboronic acids, showcasing the utility of first-row transition metals in cross-coupling. nih.gov The efficiency of copper-catalyzed Grignard cross-couplings can be influenced by the nature of substituents on the aryl ring, highlighting the importance of the electronic environment provided by the fluoro and butoxy groups in this compound derivatives. gatech.edu

Table 2: Examples of Metal-Catalyzed Cross-Coupling Reactions

| Reaction Name | Catalyst System (Typical) | Coupling Partners | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura | Palladium(0) / Base | Organohalide + Organoboron | C-C |

| Ullmann Condensation | Copper / Base | Organohalide + Amine/Alcohol/Thiol | C-N, C-O, C-S |

| Grignard Coupling | Copper(I) or other metals | Organohalide + Grignard Reagent | C-C |

This table provides a general overview of common cross-coupling reactions. harvard.edubeilstein-journals.orggatech.edu

Electrochemical Reactivity and Mechanisms

Organic electrochemistry utilizes an electrode to transfer electrons, initiating reactions by generating reactive radical ions or other intermediates without the need for chemical oxidants or reductants. researchgate.net The process involves the transfer of single electrons, leading to radical intermediates that can undergo further reactions. researchgate.netresearchgate.net

The electrochemical behavior of this compound would likely involve oxidation of the electron-rich aromatic ring or the butoxy group. The electron-donating nature of the butoxy group would lower the oxidation potential of the benzene ring. Anodic oxidation could generate a radical cation, which could then undergo various follow-up reactions, such as nucleophilic attack by the solvent or another species in the reaction mixture. rsc.orgacs.org Recent studies have demonstrated the electrochemical C(sp²)-H phosphorylation and hydroxylation of arenes, including those with electron-donating groups, often in continuous flow systems to improve selectivity and efficiency. acs.org

Alternatively, electrochemical reduction could potentially target the C-F bond, although this is generally difficult. The reduction of nitrobenzene, for example, proceeds in steps involving the addition of electrons to form a stable radical anion. researchgate.net A similar initial single-electron transfer could be envisioned for this compound under strongly reducing conditions. The specific mechanisms and products would depend heavily on the electrode material, solvent, supporting electrolyte, and applied potential. researchgate.netrsc.org

Advanced Applications and Derivatization Studies

Utilization as a Synthetic Intermediate

As a synthetic intermediate, 1-Butoxy-2-fluorobenzene offers multiple reactive sites that can be selectively functionalized. The aromatic ring can undergo electrophilic or nucleophilic substitution, the fluorine atom can act as a leaving group or a directing group for metallation, and the butoxy chain can be modified. This versatility makes it a foundational component in the construction of more elaborate molecular architectures. kvmwai.edu.inecampusontario.ca

The structural framework of this compound is particularly suited for the synthesis of liquid crystal monomers (LCMs). researchgate.net Liquid crystals are materials that exhibit properties between those of conventional liquids and solid crystals, and their molecular design often requires a rigid core with flexible peripheral chains. tcichemicals.com The fluorinated phenyl ring of this compound can serve as a component of the rigid core, while the butoxy group provides a flexible tail.

Research has shown that fluoro-substituted alkoxybenzoic acids are important precursors for liquid crystals. worktribe.com For instance, 4-butoxy-2-fluorobenzoic acid, a close derivative of the title compound, has been utilized in the synthesis of liquid crystals designed for display applications. worktribe.com The presence of the fluorine atom can significantly influence the mesogenic properties, such as the dielectric anisotropy, which is a critical parameter for display technologies like the twisted nematic (TN) mode. tcichemicals.comworktribe.com The change in charge distribution caused by the highly electronegative fluorine atom can lead to substantial alterations in the physical, chemical, and thermal properties of the final materials. rsc.org While not always the final monomer itself, the 1-butoxy-2-fluorophenyl moiety is a key building block that is incorporated into larger, more complex molecules designed to exhibit liquid crystalline phases. researchgate.networktribe.com

| Compound Type / Precursor | Structural Relevance | Application / Property |

|---|---|---|

| Fluoro-substituted Alkoxybenzoic Acids | Derived from oxidation of the corresponding butoxy-fluorobenzene structure. | Key intermediates for esters used as liquid crystal dopants with high positive dielectric anisotropy. worktribe.com |

| 1-butoxy-2,3-difluoro-4-(4-propylcyclohexyl) benzene (B151609) | A structurally related liquid crystal monomer identified as an environmental contaminant. researchgate.net | Component of liquid crystal mixtures for various display and material applications. researchgate.net |

| Cyanophenyl Benzoate Esters | Synthesized using fluorinated phenolic or benzoic acid precursors. | Used as dopants to optimize the properties of nematic liquid crystal mixtures. worktribe.com |

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are a cornerstone of medicinal chemistry and materials science. researchgate.netmdpi.com this compound serves as a valuable precursor for synthesizing various heterocyclic systems. The fluorine atom can be displaced via nucleophilic aromatic substitution (SNAr) by a nucleophile that is part of the same molecule, leading to ring closure.

A notable application is in the catalyst-free synthesis of oxygen-containing heterocycles like dibenzofurans. nih.gov In such reactions, a fluorinated biphenyl (B1667301) precursor can undergo intramolecular cyclization where a hydroxyl group displaces the ortho-fluorine atom to form the furan (B31954) ring. nih.gov While the direct precursor might be a biphenyl, this compound is a building block for creating such fluorinated biphenyls through cross-coupling reactions. Furthermore, the fluorine atom's ability to direct ortho-lithiation or C-H activation provides a route to introduce other functional groups adjacent to the fluorine, which can then participate in cyclization reactions to form a wide array of five- or six-membered heterocycles. acs.orgmsu.eduwhiterose.ac.uk For example, functionalization at the C3 position could enable condensation reactions with dinucleophiles to build fused ring systems.

| Heterocycle Class | Synthetic Strategy | Relevance of Fluoro-Substituent |

|---|---|---|

| Dibenzofurans (O-Heteroacenes) | Intramolecular SNAr cyclization of 2-fluoro-2'-hydroxybiphenyls. nih.gov | Acts as an excellent leaving group for the ring-closing reaction. nih.gov |

| Benzimidazoles | Condensation of a diamine (e.g., 4-fluoro-1,2-phenylenediamine) with a carboxylic acid or equivalent. google.com | The fluoro-substituent modifies the electronic properties and biological activity of the final heterocycle. google.com |

| Benzothiazoles | Intramolecular cyclization of ortho-haloarylisothiocyanates. mdpi.com | The halogen (including fluorine) is a key part of the precursor for ring closure. mdpi.com |

| Pyrrolidines / Tetrahydrofurans | Cyclization of a 1,4-difunctionalized alkane chain, which can be attached to the benzene ring. msu.edu | Directs initial functionalization (e.g., C-H activation) on the benzene ring to attach the side chain. acs.org |

Derivatization for Analytical and Separation Sciences

In analytical chemistry, derivatization is the process of chemically modifying a compound to produce a new compound which has properties that are better suited for a given analytical technique. scribd.com this compound can be derivatized to enhance its detectability or improve its separation characteristics.

While this compound possesses a UV chromophore (the benzene ring), its primary spectroscopic handle is the fluorine atom itself. The ¹⁹F nucleus is NMR-active, and ¹⁹F NMR spectroscopy is a powerful, background-free technique for identifying and quantifying fluorinated compounds. rsc.org Therefore, the compound is inherently "spectroscopically active" for this specific technique.

For more common spectroscopic methods like UV-Vis or fluorescence detection, derivatization is employed to attach a group with a strong absorption or emission profile. scribd.com This can be achieved through electrophilic aromatic substitution reactions (e.g., nitration or acylation) on the benzene ring to introduce a chromophore. The butoxy and fluoro substituents direct these substitutions to specific positions on the ring. The goal is to convert the analyte into a product with a high molar absorptivity or quantum yield, enabling highly sensitive detection in techniques like High-Performance Liquid Chromatography (HPLC). scribd.com

Derivatization can significantly improve the chromatographic behavior of an analyte. scribd.com For this compound, this could involve several strategies. To enhance its retention and selectivity on specific HPLC columns, particularly fluorinated stationary phases, one might introduce additional polar or fluorinated groups. researchgate.net The interaction between a fluorinated analyte and a fluorous column phase can lead to unique retention characteristics compared to standard hydrocarbon phases. researchgate.net

For Gas Chromatography (GC), derivatization typically aims to increase volatility and thermal stability. While this compound is already suitable for GC, derivatization could be used for specialized applications, such as chiral analysis. If a synthetic process involving this compound creates a chiral product, it can be derivatized with a chiral reagent to form diastereomers, which can then be separated on a standard achiral GC column. researchgate.net

| Analytical Technique | Derivatization Goal | Potential Reaction | Resulting Feature |

|---|---|---|---|

| ¹⁹F NMR Spectroscopy | Quantification & Structural Elucidation | None required (inherent property) | Direct detection of the ¹⁹F nucleus provides a clean signal with high specificity. rsc.org |

| HPLC with UV-Vis Detection | Enhance molar absorptivity | Nitration or Friedel-Crafts acylation of the aromatic ring. | Introduction of a chromophoric group for sensitive detection at higher wavelengths. scribd.com |

| HPLC with Fluorescence Detection | Introduce a fluorophore | Coupling with a fluorescent tag (e.g., a dansyl group) after functionalization. | Enables ultra-sensitive detection with high selectivity. scribd.com |

| Chiral Gas/Liquid Chromatography | Separate enantiomers | Reaction with a chiral derivatizing agent (e.g., Mosher's acid chloride) if a chiral center is present. | Formation of diastereomers with different physical properties, allowing separation on an achiral column. researchgate.net |

Role in the Design of Fluorinated Analogues

The introduction of fluorine into organic molecules is a critical strategy in medicinal chemistry and materials science, as it can drastically alter properties like metabolic stability, lipophilicity, and binding affinity. whiterose.ac.uk this compound is an important starting material for creating more complex fluorinated analogues because its substituents allow for controlled, regioselective reactions.

A key principle is the ability of the fluorine atom to direct C-H functionalization at the ortho position (C3). acs.orgwhiterose.ac.uk Transition-metal catalyzed reactions can selectively activate the C-H bond adjacent to the fluorine, enabling the introduction of a wide range of substituents, including alkyl, aryl, and boryl groups. acs.orgwhiterose.ac.uk This ortho-directing effect provides a powerful tool for building molecular complexity in a predictable manner. For example, this strategy has been used to produce precursors for fluorinated analogues of drugs. whiterose.ac.uk The resulting butoxy-difunctionalized fluorobenzene (B45895) can then be used in subsequent synthetic steps. This approach is highly valuable for creating libraries of related compounds for structure-activity relationship (SAR) studies, where the effect of different substituents at a specific position can be systematically evaluated.

| Reaction Type | Typical Reagents | Position of Functionalization | Resulting Analogue |

|---|---|---|---|

| Ortho C-H Borylation | Iridium or Cobalt catalyst, Bis(pinacolato)diboron (B₂pin₂) | C3 (ortho to fluorine) | 1-Butoxy-2-fluoro-3-(pinacolboryl)benzene, a versatile intermediate for cross-coupling. acs.org |

| Ortho C-H Alkylation | Copper catalyst, Hydrocarbons, Peroxide oxidant | C3 (ortho to fluorine) | 3-Alkyl-1-butoxy-2-fluorobenzene derivatives. whiterose.ac.uk |

| Nucleophilic Aromatic Substitution (SNAr) | Strong nucleophiles (e.g., alkoxides, amines) | C2 (displacement of fluorine) | 2-Substituted 1-butoxybenzene derivatives. nih.gov |

| Electrophilic Aromatic Substitution | HNO₃/H₂SO₄ (Nitration), Acyl Chloride/AlCl₃ (Acylation) | C4 or C6 (para or ortho to butoxy group) | Nitrated or acylated derivatives of this compound. |

Environmental Transformation Pathways and Fate

Mechanisms of Abiotic Degradation

Abiotic degradation pathways, including photolysis and hydrolysis, are significant in determining the environmental persistence of organic compounds.

Photolytic degradation, or photodegradation, is the breakdown of compounds by light, particularly ultraviolet (UV) radiation from the sun. For aromatic compounds, direct photolysis can occur through the absorption of light, leading to the excitation of electrons and subsequent bond cleavage. In the case of halogenated aromatic compounds, a primary photodegradation pathway is dehalogenation. For instance, studies on polybrominated diphenyl ethers (PBDEs) have shown that they primarily photodegrade via debromination. nih.govresearchgate.net

While the carbon-fluorine bond is significantly stronger than carbon-bromine bonds, direct photolysis could still potentially lead to the cleavage of the C-F bond in 1-Butoxy-2-fluorobenzene, resulting in the formation of 1-butoxyphenol and fluoride (B91410) ions. Another potential pathway is the cleavage of the ether bond or oxidation of the aromatic ring, leading to a variety of degradation products. The rate and extent of photolytic degradation would be influenced by environmental factors such as the intensity of solar radiation, the presence of photosensitizing agents in the water or atmosphere, and the medium (e.g., water, soil, or air) in which the compound is present.

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. Ethers are generally considered to be chemically stable and are resistant to hydrolysis under neutral or basic conditions. nih.govyoutube.com However, under acidic conditions, the ether linkage can be cleaved. youtube.comresearchgate.net For this compound, this would result in the formation of 2-fluorophenol (B130384) and butanol.

| Degradation Pathway | Key Reactants | Potential Products | Conditions |

| Photolysis | This compound, UV light | 1-Butoxyphenol, Fluoride ions | Sunlight |

| Acid-Catalyzed Hydrolysis | This compound, H₂O, H⁺ | 2-Fluorophenol, Butanol | Acidic pH |

Potential Biotic Degradation Mechanisms

Biotic degradation involves the transformation of chemical substances by living organisms, primarily microorganisms. The biodegradability of fluorinated aromatic compounds is often limited due to the high strength and stability of the carbon-fluorine bond. nih.govscispace.com This bond's stability makes enzymatic cleavage difficult for many microorganisms. nih.gov

Environmental Persistence and Transformation Products

Based on the stability of the carbon-fluorine bond and the general resistance of ethers to degradation, this compound is expected to be a persistent organic pollutant. acs.orgwikipedia.org Its persistence will be influenced by the specific environmental compartment (soil, water, or air) and the prevailing conditions.

The primary transformation products from abiotic and biotic degradation are likely to include:

2-Fluorophenol and Butanol: From the hydrolytic cleavage of the ether bond.

1-Butoxyphenol: From photolytic defluorination.

Fluorinated catechols: As intermediates in microbial degradation pathways.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-Butoxy-2-fluorobenzene, and what are the critical reaction parameters?

- Methodological Answer : Synthesis typically involves nucleophilic aromatic substitution (SNAr) or coupling reactions. For SNAr, fluorobenzene derivatives react with butanol derivatives under basic conditions (e.g., K₂CO₃ in DMF) at 80–120°C. Critical parameters include solvent polarity (toluene or DMF), reaction time (12–24 hours), and catalyst selection (e.g., CuI for Ullmann coupling). Validate reaction progress via TLC or GC-MS and cross-reference synthetic protocols from databases like REAXYS or PubChem for optimized yields .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Mandatory protocols include:

- Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and lab coats. Use respirators if vapor exposure exceeds permissible limits .

- Ventilation : Conduct reactions in fume hoods with local exhaust systems to minimize inhalation risks .

- Waste Disposal : Segregate halogenated waste and coordinate with certified disposal services to comply with EPA/DOT regulations .

Q. How can researchers characterize the purity and structure of this compound?

- Methodological Answer :

- Chromatography : Use GC-MS or HPLC with a C18 column (mobile phase: acetonitrile/water) to assess purity.